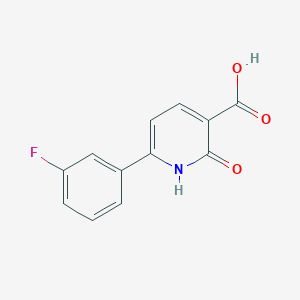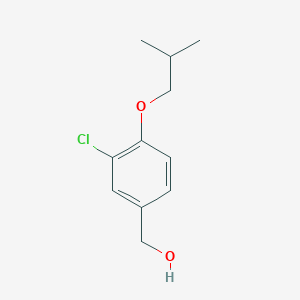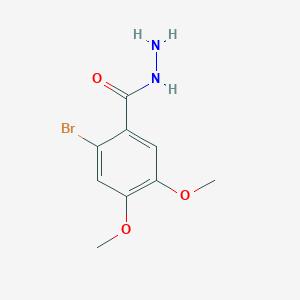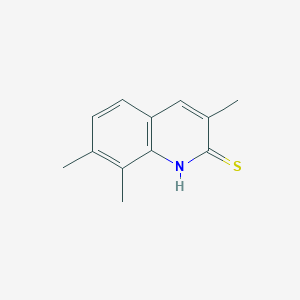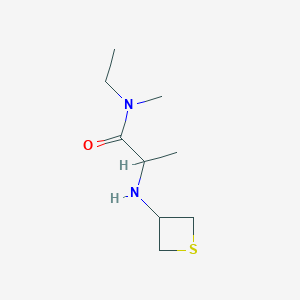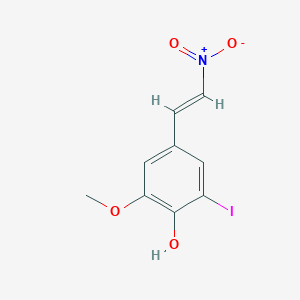
2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol is an organic compound with the molecular formula C9H8INO4 It is characterized by the presence of an iodine atom, a methoxy group, and a nitrovinyl group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol typically involves the nitration of 2-iodo-6-methoxyphenol followed by a subsequent reaction with an appropriate vinylating agent. The reaction conditions often require the use of strong acids or bases, and the process may be carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and vinylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol undergoes various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol involves its interaction with specific molecular targets. The nitrovinyl group can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Iodo-4-methoxy-1-nitrobenzene
- 2-Ethoxy-6-iodo-4-(2-nitrovinyl)phenol
Comparison
Compared to similar compounds, 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity
Propiedades
Fórmula molecular |
C9H8INO4 |
|---|---|
Peso molecular |
321.07 g/mol |
Nombre IUPAC |
2-iodo-6-methoxy-4-[(E)-2-nitroethenyl]phenol |
InChI |
InChI=1S/C9H8INO4/c1-15-8-5-6(2-3-11(13)14)4-7(10)9(8)12/h2-5,12H,1H3/b3-2+ |
Clave InChI |
JWBSPDRKJYGSJN-NSCUHMNNSA-N |
SMILES isomérico |
COC1=C(C(=CC(=C1)/C=C/[N+](=O)[O-])I)O |
SMILES canónico |
COC1=C(C(=CC(=C1)C=C[N+](=O)[O-])I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


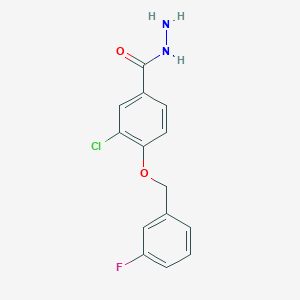
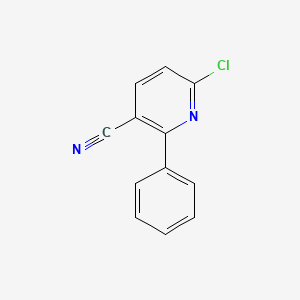
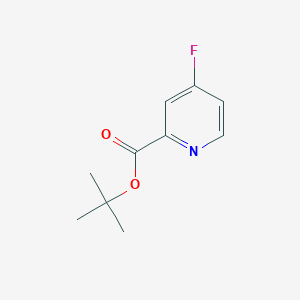
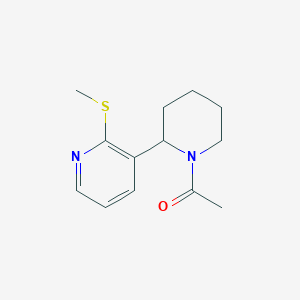

![(S)-Tetrahydro-2'H-spiro[cyclopropane-1,6'-pyrrolo[1,2-a]pyrazin]-3'(4'H)-one](/img/structure/B13002078.png)

